4-(Diethoxymethyl)benzaldehyde
Overview
Description
4-(Diethoxymethyl)benzaldehyde is an organic compound with the molecular formula C12H16O3. It is a derivative of benzaldehyde, where the formyl group is substituted with a diethoxymethyl group. This compound is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Diethoxymethyl)benzaldehyde can be synthesized through the acetalization of terephthalaldehyde with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the acetal. The reaction conditions generally include refluxing the mixture of terephthalaldehyde and ethanol in the presence of the acid catalyst until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of terephthalaldehyde and ethanol into a reactor with an acid catalyst. The reaction mixture is then heated under controlled conditions to ensure complete conversion. The product is purified through distillation or recrystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Diethoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(Diethoxymethyl)benzoic acid.
Reduction: It can be reduced to form 4-(Diethoxymethyl)benzyl alcohol.
Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
Oxidation: 4-(Diethoxymethyl)benzoic acid
Reduction: 4-(Diethoxymethyl)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.
Scientific Research Applications
4-(Diethoxymethyl)benzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Drug Discovery: The compound is utilized in the development of pharmaceutical agents due to its ability to form stable intermediates.
Materials Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in the study of enzyme mechanisms and other biochemical processes
Mechanism of Action
The mechanism of action of 4-(Diethoxymethyl)benzaldehyde involves its ability to undergo various chemical transformations. The diethoxymethyl group provides stability to the compound, allowing it to participate in reactions without decomposing. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The simplest aromatic aldehyde, lacking the diethoxymethyl group.
4-(Methoxymethyl)benzaldehyde: Similar structure but with a methoxymethyl group instead of a diethoxymethyl group.
4-(Ethoxymethyl)benzaldehyde: Similar structure but with an ethoxymethyl group instead of a diethoxymethyl group.
Uniqueness
4-(Diethoxymethyl)benzaldehyde is unique due to the presence of the diethoxymethyl group, which provides enhanced stability and reactivity compared to its simpler counterparts. This makes it a valuable intermediate in organic synthesis and other applications .
Properties
IUPAC Name |
4-(diethoxymethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11-7-5-10(9-13)6-8-11/h5-9,12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMXMFARWHNJDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)C=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344331 | |
Record name | 4-(Diethoxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81172-89-6 | |
Record name | 4-(Diethoxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Diethoxymethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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